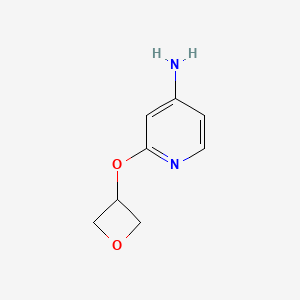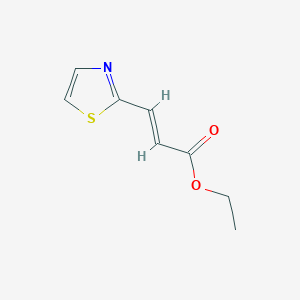
Ethyl (2E)-3-(1,3-thiazol-2-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2E)-3-(1,3-thiazol-2-yl)prop-2-enoate is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2E)-3-(1,3-thiazol-2-yl)prop-2-enoate typically involves the condensation of ethyl acetoacetate with thioamide derivatives under basic or acidic conditions. The reaction may proceed through the formation of an intermediate enolate, followed by cyclization to form the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-3-(1,3-thiazol-2-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the double bond or the thiazole ring can yield different products.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiazole ring or the ethyl ester group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, Ethyl (2E)-3-(1,3-thiazol-2-yl)prop-2-enoate can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, thiazole derivatives are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Thiazole derivatives have been found to exhibit various pharmacological activities, and this compound may show promise in drug development.
Industry
In industry, this compound could be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl (2E)-3-(1,3-thiazol-2-yl)prop-2-enoate would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting various biochemical pathways. The exact mechanism would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl (2E)-3-(1,3-thiazol-2-yl)prop-2-enoate include other thiazole derivatives such as:
- 2-Aminothiazole
- Thiazole-4-carboxylic acid
- 2-Methylthiazole
Uniqueness
This compound is unique due to its specific structure, which combines the thiazole ring with an ethyl ester group and a conjugated double bond. This unique structure may confer specific reactivity and properties that distinguish it from other thiazole derivatives.
Properties
Molecular Formula |
C8H9NO2S |
|---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
ethyl (E)-3-(1,3-thiazol-2-yl)prop-2-enoate |
InChI |
InChI=1S/C8H9NO2S/c1-2-11-8(10)4-3-7-9-5-6-12-7/h3-6H,2H2,1H3/b4-3+ |
InChI Key |
MJQIKGNOUNINSS-ONEGZZNKSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=NC=CS1 |
Canonical SMILES |
CCOC(=O)C=CC1=NC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-Butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B13067882.png)
![4-bromo-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B13067887.png)
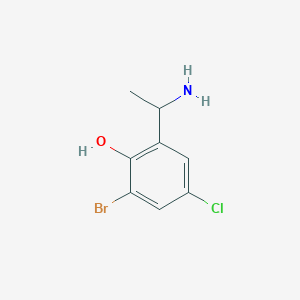
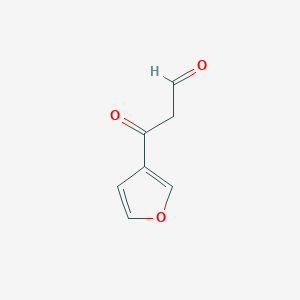
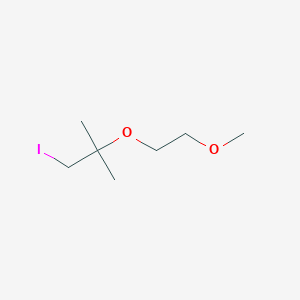






![3-Bromo-4-[(oxolan-2-yl)methoxy]-1lambda6-thiolane-1,1-dione](/img/structure/B13067943.png)

